BenchChemオンラインストアへようこそ!

6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one

Antithrombotic Pyridazinone Cardiovascular

6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one (CAS 25823-52-3) is a tricyclic pyridazinone building block (C₁₃H₁₂N₂O, MW 212.25) that serves as the core pharmacophoric scaffold for multiple classes of bioactive molecules. Its structural architecture—a seven-membered cyclohepta ring annulated to a pyridazin-3-one—was rationally designed as a 'less rigid congener' of the antihypertensive and antithrombotic 5H-indeno[1,2-c]pyridazinones, and has been validated in head-to-head pharmacological comparisons.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 25823-52-3
Cat. No. B3034958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one
CAS25823-52-3
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3=NNC(=O)C=C3C1
InChIInChI=1S/C13H12N2O/c16-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)15-14-12/h1-2,4,7-8H,3,5-6H2,(H,14,16)
InChIKeyRGZUCGKBLUSWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one (CAS 25823-52-3) – Scientific Procurement & Differentiation Guide


6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one (CAS 25823-52-3) is a tricyclic pyridazinone building block (C₁₃H₁₂N₂O, MW 212.25) that serves as the core pharmacophoric scaffold for multiple classes of bioactive molecules [1]. Its structural architecture—a seven-membered cyclohepta ring annulated to a pyridazin-3-one—was rationally designed as a 'less rigid congener' of the antihypertensive and antithrombotic 5H-indeno[1,2-c]pyridazinones, and has been validated in head-to-head pharmacological comparisons [2]. The compound is a critical intermediate in the synthesis of the clinical-stage AXL kinase inhibitor Bemcentinib (R428/BGB324, IC₅₀ = 14 nM), currently in Phase II trials for STK11-mutated NSCLC [3]. Procurement-grade material is available at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Why Generic Pyridazinone Substitution Is Not Possible with 6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one


Generic substitution among pyridazinone intermediates fails because ring size and oxidation state at the pyridazinone moiety directly determine the pharmacological profile and downstream synthetic utility. Comparative pharmacological evaluation demonstrated that 3H-benzo[6,7]cyclohepta[1,2-c]pyridazinone derivatives (seven-membered ring) display a distinct biological profile—selective antithrombotic activity comparable to acetylsalicylic acid—relative to their five-membered ring 5H-indeno[1,2-c]pyridazinone homologues, which additionally exhibit antihypertensive, inotropic, antiinflammatory, and antiulcer activities [1]. Furthermore, the α,β-unsaturated ketone in the 6,7-dihydro-2H-pyridazinone (CAS 25823-52-3) oxidation state is specifically required for subsequent conversion to the 3-hydrazino and 3-chloro intermediates that enable AXL inhibitor construction via triazole formation [2]. The fully saturated hexahydro analog (CAS 25742-87-4, C₁₃H₁₄N₂O vs. C₁₃H₁₂N₂O) lacks the conjugation necessary for the same downstream chemistry, while the indeno-fused lower homologues lack the seven-membered ring geometry required for Bemcentinib-family inhibitor binding [3].

Quantitative Differentiation Evidence for 6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one (CAS 25823-52-3)


Ring-Size-Driven Pharmacological Selectivity: Seven-Membered vs. Five-Membered Homologues

In a direct head-to-head comparative pharmacological study, 3H-benzo[6,7]cyclohepta[1,2-c]pyridazinone derivatives (seven-membered ring congeners of 5H-indeno[1,2-c]pyridazinones) displayed only antithrombotic properties comparable to acetylsalicylic acid, whereas the five-membered indeno[1,2-c]pyridazinone homologues exhibited a multi-target pharmacological profile including antihypertensive, inotropic, antithrombotic, antiinflammatory, and antiulcer activities [1]. This demonstrates that expanding the central ring from five to seven members selectively narrows the pharmacological activity to antithrombotic action, providing a cleaner target profile for thrombosis-focused programs [1].

Antithrombotic Pyridazinone Cardiovascular

Enabling Scaffold for Clinical-Stage AXL Inhibitor Bemcentinib (IC₅₀ = 14 nM) vs. Alternative Kinase Inhibitor Cores

6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one is the essential synthetic intermediate for constructing 1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl) triazoles, the core scaffold of Bemcentinib (R428/BGB324) [1]. Bemcentinib inhibits AXL kinase with IC₅₀ = 14 nM and achieves >100-fold selectivity for AXL over Abl kinase, 50- to >100-fold selectivity over Mer and Tyro3, and >100-fold selectivity over InsR, EGFR, HER2, and PDGFRβ in cell-based assays [2]. In contrast, alternative intermediate scaffolds such as 3-chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine (CAS 25823-53-4) or 3-hydrazinyl analogs (CAS 802598-74-9) are further downstream intermediates that require the 3-oxo pyridazinone (CAS 25823-52-3) as starting material .

AXL kinase inhibitor Bemcentinib Kinase selectivity

Synthetic Yield Advantage: Oxidative Dehydrogenation Route to CAS 25823-52-3 vs. Saturated Hexahydro Analog

The conversion of the saturated precursor 4a,5,6,7-tetrahydro-2H-benzo[6,7]cyclohepta[c]pyridazin-3(4H)-one to the target α,β-unsaturated pyridazinone (CAS 25823-52-3) via copper(II) chloride-mediated oxidative dehydrogenation proceeds with 90% yield and 100% purity (LC-MS) . This is a critical differentiation from the fully saturated hexahydro analog (CAS 25742-87-4), which cannot be directly converted to the unsaturated analog in a single step and requires alternative multi-step sequences that typically result in lower overall yields . The high synthetic efficiency of the CAS 25823-52-3 route directly translates to lower cost-per-gram for downstream AXL inhibitor programs.

Synthetic efficiency Oxidative dehydrogenation Process chemistry

Scaffold Flexibility for CNS-Targeted GPCR Ligands: M4 Muscarinic Antagonist PCS1055 (IC₅₀ = 18.1 nM)

The benzo[6,7]cyclohepta[1,2-c]pyridazin-3-one scaffold can be elaborated into potent CNS-penetrant GPCR ligands. PCS1055 (CAS 361979-40-0), a selective muscarinic M4 receptor antagonist derived from the 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine intermediate, exhibits an IC₅₀ of 18.1 nM for M4 with a Kd of 5.72 nM and a Ki of 6.5 nM in radioligand binding assays . Notably, PCS1055 was originally discovered as an electric eel acetylcholinesterase (AChE) inhibitor (IC₅₀ = 22 nM) but showed reduced potency against human AChE (IC₅₀ = 120 nM) , highlighting species-specific selectivity profiling that is scaffold-dependent. This dual-target profile (M4 + AChE) is not observed with indeno[1,2-c]pyridazinone-based CNS ligands, which lack M4 receptor activity [1].

CNS drug discovery Muscarinic M4 receptor Pyridazinone scaffold

Biological Profile Divergence from Benzo[h]cinnolinone Analogs: Antithrombotic-Only vs. Multi-Target Cardiovascular Activity

In the same comparative pharmacological study by Cignarella et al. (1989), benzo[h]cinnolinones (alternative tricyclic isomers with a naphthalene-like core) exhibited significant antihypertensive, inotropic, and antithrombotic activities—a multi-target cardiovascular profile. In contrast, the seven-membered ring benzo[6,7]cyclohepta[1,2-c]pyridazinones (the class to which CAS 25823-52-3 belongs) displayed only antithrombotic properties comparable to acetylsalicylic acid, with no detectable antihypertensive, inotropic, antiinflammatory, or antiulcer activities [1]. This represents a fundamental shift in pharmacological profile driven solely by ring topology, not substitution pattern.

Antithrombotic selectivity Benzo[h]cinnolinone Pyridazinone pharmacology

Best-Fit Research and Industrial Application Scenarios for 6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one


AXL Kinase Inhibitor Lead Optimization and Preclinical Development

For medicinal chemistry teams developing selective AXL inhibitors, CAS 25823-52-3 is the validated starting material for constructing 1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazole-3,5-diamine cores. This scaffold delivers AXL IC₅₀ values in the low nanomolar range (14 nM for Bemcentinib) with >100-fold selectivity over Abl, InsR, EGFR, HER2, PDGFRβ, Mer, and Tyro3 kinases [1]. Procurement of high-purity CAS 25823-52-3 enables direct synthesis of the 3-hydrazino intermediate and subsequent triazole formation as described in EP2078010B1 [2].

Antithrombotic Drug Discovery with Reduced Cardiovascular Liability

The benzo[6,7]cyclohepta[1,2-c]pyridazin-3-one scaffold provides a selective antithrombotic starting point with no confounding antihypertensive, inotropic, antiinflammatory, or antiulcer activities. This selectivity profile—validated in head-to-head comparisons against both indeno[1,2-c]pyridazinones and benzo[h]cinnolinones [1]—makes it the preferred core for clean antithrombotic lead generation, particularly in programs where cardiovascular side-effects need to be designed out from the outset.

CNS Muscarinic M4 Receptor Antagonist Discovery

Elaboration of the CAS 25823-52-3 scaffold to 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine enables construction of selective M4 muscarinic receptor antagonists such as PCS1055 (M4 IC₅₀ = 18.1 nM, Kd = 5.72 nM, Ki = 6.5 nM) [1]. For CNS drug discovery programs targeting muscarinic receptor subtypes for neurological and psychiatric indications, this scaffold provides a privileged entry point to sub-nanomolar M4 ligands with demonstrated in vitro selectivity [2].

High-Purity Intermediate Supply for GMP API Manufacturing

CAS 25823-52-3 is commercially available at ≥95% purity with batch-specific QC documentation (¹H NMR, HPLC, GC) suitable for GMP intermediate supply chains [1]. The single-step oxidative dehydrogenation route from the saturated tetrahydro precursor proceeds in 90% yield with 100% LC-MS purity [2], enabling cost-effective scale-up for multi-kilogram pharmaceutical intermediate production in AXL inhibitor and CNS ligand manufacturing programs.

Quote Request

Request a Quote for 6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.